![molecular formula C2H5NO2S B1200577 Ethenesulfonamide CAS No. 2386-58-5](/img/structure/B1200577.png)
Ethenesulfonamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for Ethenesulfonamide were not found in the search results, sulfonamides in general can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . This method has shown good functional group tolerance and high yield .Molecular Structure Analysis
The Ethenesulfonamide molecule contains a total of 10 bonds. There are 5 non-H bond(s), 3 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), and 1 sulfonamide(s) (thio-/dithio-) .Physical And Chemical Properties Analysis
Ethenesulfonamide has a density of 1.3±0.1 g/cm3, a boiling point of 217.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 85.1±22.6 °C . The index of refraction is 1.490, and it has a molar refractivity of 23.5±0.4 cm3 .Scientific Research Applications
Synthesis of Sulfonimidates
Ethenesulfonamide is used in the synthesis of organosulfur (VI) species named sulfonimidates . The synthesis focuses on their creation from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
Building Blocks for Other Sulfur (VI) Compounds
Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
Polymer Synthesis
In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Synthesis of Dihydroartemisinin Derivatives
Ethenesulfonamide is used in the synthesis of novel N-aryl phenylethenesulfonamides dihydroartemisinin derivatives . Most of these derivatives exhibited potent cytotoxic activity against six human cancer cell lines, including the HT-29, MDA-MB-231, U87MG, H460, A549, and HL-60 cell lines .
Anticancer Biological Activity
A study of quantitative structure-activity relationship (QSAR) has been applied on 40 compounds based on (E)-N-Aryl-2-ethene-sulfonamide, in order to predict their anticancer biological activity .
Chiral Templates in Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent .
Future Directions
While specific future directions for Ethenesulfonamide were not found in the search results, the field of therapeutic peptides, which includes sulfonamides, is a hot topic in pharmaceutical research . The development of new materials and the establishment of structure–function relationships are areas of interest .
properties
IUPAC Name |
ethenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWSDNHLSQKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334240 | |
Record name | ethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenesulfonamide | |
CAS RN |
2386-58-5 | |
Record name | ethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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